

In-Depth Technical Guide: 2'-Fluoro-N-acetylcytidine

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Compound of Interest		
Compound Name:	2'-F-Ac-C	
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Abstract

2'-Fluoro-N-acetylcytidine is a chemically modified nucleoside analogue that holds significant promise in the development of novel antiviral and anticancer therapeutics. As a derivative of cytidine, this compound is designed to interfere with nucleic acid synthesis, a critical process for the replication of viruses and the proliferation of cancer cells. The strategic placement of a fluorine atom at the 2' position of the ribose sugar enhances the molecule's metabolic stability and can increase its affinity for viral enzymes over host-cell polymerases. The N-acetylation of the cytidine base may further modulate its biological activity, solubility, and pharmacokinetic profile. This technical guide provides a comprehensive overview of 2'-fluoro-N-acetylcytidine, including its chemical properties, synthesis, proposed mechanism of action, and a summary of the biological activity of closely related compounds. Detailed experimental protocols and a conceptual metabolic pathway are also presented to facilitate further research and development.

Introduction

Nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular and viral enzymes, leading to their incorporation into nascent DNA or RNA chains. This incorporation typically results in chain termination or the introduction of mutations, thereby halting replication.



2'-Fluoro-N-acetylcytidine belongs to the class of fluorinated nucleoside analogues. The introduction of fluorine, a highly electronegative and sterically small atom, at the 2'-position of the sugar moiety confers several advantageous properties. It can increase the stability of the glycosidic bond, making the nucleoside less susceptible to enzymatic degradation. Furthermore, the 2'-fluoro substitution can lock the sugar pucker in a conformation that is favorable for binding to viral RNA-dependent RNA polymerases.

The N-acetyl group on the cytidine base can serve as a prodrug moiety, potentially improving oral bioavailability and cellular uptake. It may be cleaved by intracellular esterases to release the active form of the drug. This guide will delve into the available technical data on 2'-fluoro-N-acetylcytidine and its unacetylated precursor, 2'-fluoro-2'-deoxycytidine, to provide a thorough resource for researchers in the field.

Chemical and Physical Properties

2'-Fluoro-N-acetylcytidine, also known as N4-Acetyl-2'-deoxy-2'-fluorocytidine or Ac-2'-F-dC, is a synthetic nucleoside analogue.[1][2] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C11H14FN3O5	[1][2]
Molecular Weight	287.24 g/mol	[1]
CAS Number	159414-97-8	[1][2]
IUPAC Name	N-[1-[(2R,3R,4R,5R)-3-fluoro- 4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]-2- oxopyrimidin-4-yl]acetamide	[1]
Synonyms	N4-Acetyl-2'-deoxy-2'- fluorocytidine, Ac-2'-F-dC	[1][2]
Appearance	White to off-white powder	
Storage	-20°C	_



Synthesis

While 2'-fluoro-N-acetylcytidine is commercially available for its use in oligonucleotide synthesis, detailed protocols for its de novo synthesis are not readily available in the public domain.[3][4] However, a general strategy for the synthesis of N-acetylated nucleoside analogues can be inferred from the literature. The synthesis would likely involve the following key steps:

- Protection of the Hydroxyl Groups: The 3' and 5' hydroxyl groups of a 2'-fluoro-2'deoxycytidine precursor would be protected using suitable protecting groups, such as silyl ethers (e.g., TBDMS) or acyl groups.
- N-Acetylation: The exocyclic amine of the cytidine base would then be acetylated using an acetylating agent like acetic anhydride in the presence of a base.
- Deprotection: Finally, the protecting groups on the sugar moiety would be removed under conditions that do not affect the N-acetyl group to yield the final product.

Biological Activity and Mechanism of Action Proposed Mechanism of Action

The biological activity of 2'-fluoro-N-acetylcytidine is predicated on its role as a nucleoside analogue. The proposed mechanism of action involves several key steps:

- Cellular Uptake: The compound is transported into the cell, a process that may be facilitated by nucleoside transporters.
- Metabolic Activation: Inside the cell, 2'-fluoro-N-acetylcytidine is expected to undergo sequential phosphorylation by cellular kinases to its active triphosphate form. The N-acetyl group may be removed by cellular enzymes before or after the initial phosphorylation step.
- Inhibition of Viral Polymerase: The triphosphate analogue then acts as a competitive inhibitor
 of viral RNA-dependent RNA polymerase (RdRp). It competes with the natural substrate,
 cytidine triphosphate (CTP), for incorporation into the growing RNA chain.
- Chain Termination: Upon incorporation into the viral RNA, the presence of the 2'-fluoro group can lead to chain termination, as it may prevent the formation of the subsequent



phosphodiester bond.

Studies on related N4-acyl-modified nucleoside analogues have shown that the N4-substituent can significantly enhance antiviral activity.[5] Although the triphosphate of the parent, unacetylated compound is formed, the levels do not always correlate with antiviral potency, suggesting that the triphosphate of the N4-acyl nucleoside may also directly interact with the viral polymerase.[5]

Antiviral and Anticancer Potential

While specific data for 2'-fluoro-N-acetylcytidine is limited, the unacetylated form, 2'-fluoro-2'-deoxycytidine (2'-FdC), has demonstrated broad-spectrum antiviral activity.[6][7][8] This suggests that 2'-fluoro-N-acetylcytidine, as a potential prodrug of 2'-FdC, would share a similar spectrum of activity.

The N-acetyl group in 2'-fluoro-N-acetylcytidine may play a role in modulating the activity of N-acetyltransferase 10 (NAT10), an enzyme involved in the N4-acetylcytidine (ac4C) modification of RNA.[9] Dysregulation of NAT10 and ac4C levels has been implicated in various cancers, suggesting a potential avenue for the anticancer activity of this compound.[9][10]

Quantitative Data

Quantitative data for the biological activity of 2'-fluoro-N-acetylcytidine is not widely available in the public literature. However, data for its unacetylated precursor, 2'-fluoro-2'-deoxycytidine, provides a valuable benchmark.

Table 1: In Vitro Antiviral Activity of 2'-Fluoro-2'-deoxycytidine (2'-FdC)



Virus	Cell Line	Assay Type	IC50 (μM)	CC ₅₀ (µM)	Reference
Murine Norovirus	RAW 264.7	Virus Yield Reduction	20.92	1768	[11]
La Crosse Virus (LACV)	Vero	CPE Inhibition	2.2 - 9.7	>100	[6]
Maporal Virus	Vero	CPE Inhibition	2.2 - 9.7	>100	[6]
Punta Toro Virus	Vero	CPE Inhibition	2.2 - 9.7	>100	[6]
Rift Valley Fever Virus (RVFV)	Vero	CPE Inhibition	2.2 - 9.7	>100	[6]
San Angelo Virus	Vero	CPE Inhibition	2.2 - 9.7	>100	[6]
Heartland Virus	Vero	Virus Yield Reduction (90%)	0.9	>100	[6]
Severe Fever with Thrombocyto penia Syndrome Virus (SFTSV)	Vero	Virus Yield Reduction (90%)	3.7	>100	[6]

CPE: Cytopathic Effect; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

Experimental Protocols Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol is a generalized method for determining the in vitro antiviral activity of a compound by measuring the inhibition of virus-induced cell death.



Materials:

- 96-well cell culture plates
- Host cell line susceptible to the virus of interest (e.g., Vero cells)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Virus stock of known titer
- 2'-Fluoro-N-acetylcytidine (or other test compound)
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader for luminescence or absorbance

Procedure:

- Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
- Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium.
- Infection and Treatment: After 24 hours, remove the medium from the cells and infect them with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Simultaneously, add the diluted test compound to the wells. Include wells with uninfected cells (cell control) and infected, untreated cells (virus control).
- Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
- Cell Viability Measurement: At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. Determine the IC₅₀ value by plotting the percentage of



inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling and Metabolic Pathways

The metabolic activation of 2'-fluoro-N-acetylcytidine is crucial for its therapeutic effect. The following diagram illustrates the proposed intracellular metabolic pathway, leading to the active triphosphate form that can inhibit viral replication.



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Caption: Proposed metabolic activation pathway of 2'-fluoro-N-acetylcytidine.

Conclusion and Future Directions

2'-Fluoro-N-acetylcytidine is a promising nucleoside analogue with the potential for development as an antiviral or anticancer agent. While direct biological data for this specific compound is sparse, the well-documented broad-spectrum activity of its unacetylated precursor, 2'-fluoro-2'-deoxycytidine, provides a strong rationale for its further investigation. The N-acetyl modification may offer advantages in terms of pharmacokinetics and cellular delivery.

Future research should focus on several key areas:

- Quantitative Biological Evaluation: Systematic in vitro screening of 2'-fluoro-N-acetylcytidine
 against a panel of viruses and cancer cell lines is necessary to determine its specific activity
 and therapeutic potential.
- Pharmacokinetic Studies: In vivo studies are required to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to assess the role of the N-acetyl group in its bioavailability.



- Mechanism of Action Studies: Detailed enzymatic and cellular assays are needed to fully
 elucidate the mechanism of action, including the specific viral or cellular polymerases it
 targets and the efficiency of its metabolic activation.
- Synthesis Optimization: The development of an efficient and scalable synthesis protocol is essential for producing the quantities of material required for preclinical and clinical development.

By addressing these research questions, the full therapeutic potential of 2'-fluoro-N-acetylcytidine can be realized, potentially leading to the development of new and effective treatments for a range of diseases.

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